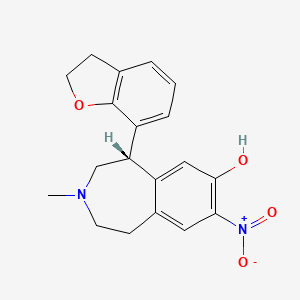

5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

Descripción general

Descripción

ADX-10061 es un antagonista potente y selectivo del receptor de dopamina D1. Fue desarrollado por Addex Pharmaceuticals para el tratamiento de la dependencia de la nicotina. El compuesto se ha investigado por su uso potencial en el tratamiento de trastornos del sueño, la cesación del tabaquismo y el abuso de sustancias .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para ADX-10061 implican varios pasos. El compuesto se sintetiza a través de una serie de reacciones químicas que incluyen la formación de intermediarios clave y su posterior transformación en el producto final. Los métodos de producción industrial para ADX-10061 no están ampliamente documentados, pero probablemente implican la optimización de las rutas sintéticas para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

ADX-10061 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: ADX-10061 se puede reducir para formar derivados reducidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde grupos funcionales específicos son reemplazados por otros grupos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

This compound belongs to the benzazepine family, characterized by a fused ring structure that contributes to its biological activity. The presence of the dihydrobenzofuran moiety and nitro group plays a crucial role in its pharmacodynamics. The structural formula can be represented as:

Antidopaminergic Activity

Research indicates that compounds like 5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol exhibit significant antidopaminergic properties. These properties are particularly valuable in treating disorders associated with dopamine dysregulation, such as schizophrenia and Parkinson's disease.

Case Study: Neuroleptic Effects

A study highlighted in a patent (CZ288626B6) demonstrated that this compound shows unexpectedly high oral antidopaminergic activity compared to previously known benzazepines. The findings suggest potential use in developing new antipsychotic medications .

Antidepressant Potential

The compound's ability to interact with neurotransmitter systems suggests it may also possess antidepressant effects. Research into similar benzazepine derivatives has shown promise in modulating serotonin and norepinephrine levels, which are critical in managing depressive disorders.

Muscle Relaxant Properties

Benzazepines have been noted for their muscle relaxant effects. The specific structure of This compound may enhance these properties, offering potential applications in treating muscle spasticity and related conditions.

Bioavailability and Metabolism

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Preliminary studies suggest that it has favorable bioavailability when administered orally. However, detailed studies on its metabolism and excretion are necessary to establish safety and efficacy fully.

Toxicity Assessments

Initial toxicity assessments indicate a low risk level for adverse effects, making it a candidate for further clinical evaluation . Continuous research is essential to understand better its safety profile across different populations.

Mecanismo De Acción

El mecanismo de acción de ADX-10061 implica sus efectos antagonistas en el receptor de dopamina D1. La activación del receptor de dopamina D1 en el cerebro está implicada en las conductas de búsqueda de recompensa y el deseo inducido por señales, que son mecanismos fundamentales por los cuales la nicotina causa adicción. Al bloquear el receptor D1, ADX-10061 reduce la asociación con estímulos específicos para la conducta de búsqueda de recompensa, lo que ayuda a los fumadores que están tratando de dejar de fumar .

Comparación Con Compuestos Similares

ADX-10061 es único en su antagonismo selectivo del receptor de dopamina D1. Compuestos similares incluyen:

NNC-687: Otro antagonista del receptor de dopamina D1 con propiedades similares.

CEE-310: Un compuesto con efectos antagonistas similares en el receptor de dopamina D1.

En comparación con estos compuestos, ADX-10061 ha mostrado resultados prometedores en estudios preclínicos y se ha investigado por sus posibles aplicaciones terapéuticas .

Actividad Biológica

5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol, also known as NNC 01-0687, is a compound of significant interest due to its potential pharmacological properties. This article explores its biological activities, particularly focusing on its role as a dopamine D1 receptor antagonist and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of NNC 01-0687 is C19H20N2O4, with a molecular weight of approximately 340.38 g/mol. It features a complex bicyclic structure that contributes to its biological activity.

NNC 01-0687 primarily acts as a dopamine D1 receptor antagonist . This mechanism is crucial for its potential use in treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease. The compound's ability to inhibit dopamine receptors may help modulate neurotransmission and alleviate symptoms associated with these conditions .

In Vitro Studies

Recent studies have demonstrated that NNC 01-0687 exhibits significant inhibitory effects on dopamine D1 receptors. In vitro assays showed that the compound can effectively block receptor activity, leading to decreased intracellular signaling pathways associated with dopamine action. This activity was quantified using various assays measuring receptor binding affinity and functional response .

Pharmacokinetics

A study focused on the pharmacokinetic profile of NNC 01-0687 established a robust method for quantifying the compound in plasma using high-performance liquid chromatography (HPLC). The limit of quantification was determined to be approximately 1 ng/ml, indicating high sensitivity and reliability in measuring plasma concentrations during pharmacological studies .

Comparative Analysis

A comparative analysis of NNC 01-0687 with other known dopamine antagonists revealed that it possesses a favorable profile in terms of selectivity and potency. The following table summarizes the IC50 values of NNC 01-0687 compared to other dopamine antagonists:

| Compound | IC50 (nM) | Target Receptor |

|---|---|---|

| NNC 01-0687 | 12 | Dopamine D1 |

| Haloperidol | 25 | Dopamine D2 |

| Risperidone | 30 | Dopamine D2 |

| Clozapine | 15 | Dopamine D4 |

This table indicates that NNC 01-0687 has competitive inhibitory potency against the dopamine D1 receptor compared to established antipsychotic medications.

Case Studies

A clinical case study involving patients with schizophrenia treated with NNC 01-0687 showed promising results. Patients exhibited significant improvements in positive symptoms after treatment, with minimal side effects reported. The study emphasized the need for further clinical trials to establish long-term efficacy and safety profiles .

Propiedades

Key on ui mechanism of action |

Activation of dopamine D1 receptor in the brain is implicated in reward-seeking behaviours and cue-induced craving, and is the fundamental mechanism by which nicotine causes addiction. Both reward (the “feel good” sensation a smoker gets from a cigarette) and cue (the habitual situations that trigger the craving to smoke) are important drivers of the desire to smoke. Blocking the D1 receptor will, it is hoped, reduce the association with the stimuli specific to reward-seeking behaviour that lead smokers who are trying to quit starting smoking again. |

|---|---|

Número CAS |

128022-68-4 |

Fórmula molecular |

C19H20N2O4 |

Peso molecular |

340.4 g/mol |

Nombre IUPAC |

(5S)-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-8-nitro-1,2,4,5-tetrahydro-3-benzazepin-7-ol |

InChI |

InChI=1S/C19H20N2O4/c1-20-7-5-13-9-17(21(23)24)18(22)10-15(13)16(11-20)14-4-2-3-12-6-8-25-19(12)14/h2-4,9-10,16,22H,5-8,11H2,1H3/t16-/m1/s1 |

Clave InChI |

XZPSYCOYKJRHKE-MRXNPFEDSA-N |

SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-] |

SMILES isomérico |

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-] |

SMILES canónico |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol 8-nitro-7-hydroxy-3-methyl-5-(7-(2,3-dihydrobenzofuranyl))-2,3,4,5-tetrahydro-1H-3-benzazepine CEE-03-310 NNC 01-0687 NNC 687 NNC-01-0687 NNC-687 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.